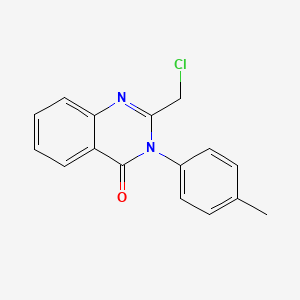

2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one

Descripción

Propiedades

IUPAC Name |

2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-6-8-12(9-7-11)19-15(10-17)18-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHLXITVGGWFEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398213 | |

| Record name | 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22312-80-7 | |

| Record name | 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-methylphenylamine and 2-chloromethylbenzoic acid.

Formation of Quinazolinone Core: The 4-methylphenylamine reacts with 2-chloromethylbenzoic acid under acidic conditions to form the quinazolinone core.

Chloromethylation: The resulting quinazolinone is then chloromethylated using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the second position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation can lead to the formation of quinazolinone N-oxides.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.

Oxidation Products: Quinazolinone N-oxides.

Cyclization Products: Various fused heterocyclic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Applications:

- Anticancer Agents: This compound serves as an intermediate in the synthesis of quinazolinone derivatives that exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Anti-inflammatory Drugs: Research indicates that derivatives of quinazolinones can reduce inflammation, making them potential candidates for treating conditions like rheumatoid arthritis and inflammatory bowel diseases .

Case Study:

A study demonstrated that a series of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticancer activity using MTT assays. The results showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM against various cancer cell lines .

Biological Research

Key Applications:

- Mechanistic Studies: The compound is utilized to explore the mechanisms of action of quinazoline derivatives in biological systems, aiding in the understanding of their pharmacological effects .

- Antimicrobial Activity: It has been shown to possess antimicrobial properties, effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Klebsiella pneumoniae | 10 |

Material Science

Key Applications:

- Novel Material Development: The compound is involved in synthesizing materials with enhanced properties, such as thermal stability and electrical conductivity, which are beneficial for electronic applications .

Case Study:

Research has indicated that incorporating quinazolinone structures into polymer matrices can improve thermal properties significantly, making them suitable for high-performance applications .

Agricultural Chemistry

Key Applications:

- Agrochemical Formulation: This compound plays a role in developing safer pesticides and herbicides, contributing to environmentally friendly agricultural practices .

Analytical Chemistry

Key Applications:

Mecanismo De Acción

The mechanism of action of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells. The exact pathways depend on the specific biological context and the derivatives used.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Table 1: Key Physical and Structural Comparisons

Key Observations :

Melting Points : The target compound exhibits a significantly higher melting point (265–266°C) compared to 3-(4-chlorobenzyl)quinazolin-4(3H)-one (155°C) . This may arise from stronger dipole-dipole interactions due to the polar chloromethyl group.

Molecular Weight : Thioether derivatives (e.g., 392.90 in ) have higher molecular weights due to sulfur-containing substituents.

Reactivity: The chloromethyl group at C2 enhances electrophilicity, making the target compound more reactive in nucleophilic substitutions compared to analogs with amino or thioether groups .

Antioxidant and Enzyme Inhibition :

- Carbonic Anhydrase Inhibition: SAR studies indicate that aliphatic substituents (e.g., chloromethyl) may enhance enzyme inhibition compared to aromatic groups . For example, 2-(aliphatic-thio)quinazolinones show KI values of 7.1–12.6 nM, outperforming benzylthio analogs (KI = 19.3–93.6 nM) .

Analgesic Potential :

- A fused heterocyclic quinazolinone () demonstrated µ-opioid receptor binding comparable to morphine, suggesting that substitutions on the quinazolinone core can modulate analgesic activity . While the target compound lacks direct testing, its chloromethyl group could influence receptor interactions.

Actividad Biológica

2-(Chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, enzyme inhibition, and other relevant pharmacological activities.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from anthranilic acid. The chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of various substituents that enhance biological activity .

Cytotoxicity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, several derivatives were synthesized and tested for their cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Notably, compounds derived from this compound showed IC50 values significantly lower than the positive control lapatinib, indicating enhanced potency .

| Compound | Cell Line | IC50 (µM) | Comparison to Lapatinib |

|---|---|---|---|

| 2i | MCF-7 | 0.173 ± 0.012 | Comparable |

| 3i | A2780 | 0.079 ± 0.015 | Comparable |

| Lapatinib | MCF-7 | 5.9 ± 0.74 | Reference |

Enzyme Inhibition

The biological activity of quinazolinones is also attributed to their ability to inhibit various tyrosine kinases, which play crucial roles in cancer progression. The synthesized derivatives showed potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR) with IC50 values comparable to established inhibitors like imatinib .

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has been extensively studied. A series of compounds were evaluated for their antibacterial and antifungal activities. It was observed that certain substituents on the phenyl ring significantly influenced antibacterial profiles, with methoxy and methyl-substituted rings exhibiting superior activity against gram-positive bacteria .

| Compound Type | Activity Type | Efficacy Level |

|---|---|---|

| Methoxy Substituted | Antibacterial | High |

| Methyl Substituted | Antifungal | Moderate to High |

Case Studies

- Cytotoxicity Study : A study conducted on various quinazolinone derivatives revealed that compound A3 exhibited the highest cytotoxicity across multiple cancer cell lines, including MCF-7 and HT-29, with IC50 values demonstrating effective dose-dependent inhibition .

- Antimicrobial Evaluation : Research involving the synthesis of novel quinazoline derivatives indicated that compounds featuring hydroxyl groups at ortho or meta positions showed enhanced antibacterial activity against both bacterial and fungal strains .

Q & A

Q. What synthetic methodologies optimize the yield of 2-(chloromethyl)-3-(4-methylphenyl)quinazolin-4(3H)-one, and how do heating methods influence reaction efficiency?

Microwave-assisted synthesis significantly improves yield (e.g., 85–92%) and reduces reaction time (from hours to minutes) compared to conventional thermal methods. For example, microwave irradiation facilitates rapid cyclization by enhancing molecular collisions, as demonstrated in the synthesis of analogous quinazolinones . Solvent-free conditions, such as heating 2-(chloromethyl)-3-arylquinazolin-4(3H)-one with piperidine-4-one, also increase yields by minimizing side reactions .

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and ring formation.

- High-performance liquid chromatography (HPLC) to assess purity (>95% is typical for bioactive studies).

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy to identify functional groups like carbonyl (C=O) and chloromethyl (C-Cl) stretches .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl or 4-methylphenyl groups affect cytotoxicity against cancer cell lines?

Substituent variations critically influence bioactivity. For instance:

- Chloromethyl group : Enhances electrophilicity, enabling covalent binding to cellular targets like kinases. Derivatives with bulkier substituents (e.g., phenyl) show reduced potency due to steric hindrance .

- 4-Methylphenyl group : Hydrophobic interactions with target proteins improve binding affinity. Replacing methyl with electron-withdrawing groups (e.g., nitro) may alter redox properties and cytotoxicity . Structure-activity relationship (SAR) studies using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cells reveal IC₅₀ values in the micromolar range, with specific derivatives showing >50% inhibition at 10 µM .

Q. What computational strategies predict the binding mechanisms of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations are used to:

- Identify binding pockets in targets like tubulin or topoisomerase II.

- Predict binding energies (ΔG) and key interactions (e.g., hydrogen bonds with catalytic residues).

- Validate docking results with molecular dynamics simulations to assess stability over time . For example, docking studies suggest that the chloromethyl group forms a halogen bond with Thr209 in tubulin, a critical interaction for anticancer activity .

Q. How can researchers resolve discrepancies in reported biological activities of quinazolinone derivatives across studies?

Conflicting results often arise from:

- Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria), incubation times, or compound concentrations.

- Structural heterogeneity : Minor substituent changes (e.g., 4-methylphenyl vs. 4-chlorophenyl) drastically alter solubility and membrane permeability.

- Experimental design : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays in triplicate to ensure reproducibility. Cross-referencing SAR data from multiple studies (e.g., antibacterial vs. anticancer derivatives) helps identify robust trends .

Q. What methodologies evaluate the pharmacokinetic and metabolic stability of this compound in preclinical studies?

Key approaches include:

- In vitro metabolic assays : Incubation with liver microsomes to measure half-life (t₁/₂) and identify major metabolites via LC-MS.

- ADMET predictions : Tools like SwissADME predict absorption (Caco-2 permeability), plasma protein binding, and hepatotoxicity.

- In vivo pharmacokinetics : Administer the compound to rodent models and analyze plasma concentration-time profiles using HPLC-MS. For example, analogues with logP >3 show improved blood-brain barrier penetration but higher hepatotoxicity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.